molecular formula C12H14O3 B11719558 Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate

Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate

Cat. No.: B11719558
M. Wt: 206.24 g/mol
InChI Key: JRUQJRGINNDGKJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate is an organic compound with a molecular formula of C12H14O3. This compound is a derivative of cinnamic acid and is characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method is the reaction of 4-hydroxy-2,3-dimethylcinnamic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group into a halide.

Major Products

    Oxidation: Formation of 4-hydroxy-2,3-dimethylbenzaldehyde or 4-hydroxy-2,3-dimethylbenzoic acid.

    Reduction: Formation of Methyl 3-(4-hydroxy-2,3-dimethylphenyl)propanoate.

    Substitution: Formation of 4-chloro-2,3-dimethylphenylprop-2-enoate or 4-bromo-2,3-dimethylphenylprop-2-enoate.

Scientific Research Applications

Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate can be compared with other similar compounds, such as:

    Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate: This compound has additional methoxy groups, which can influence its chemical reactivity and biological activity.

    Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Lacks the methyl groups, which can affect its steric properties and interactions with biological targets.

    Methyl 3-(3-methylphenyl)prop-2-enoate: The position of the methyl group can alter the compound’s electronic properties and reactivity.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-8-9(2)11(13)6-4-10(8)5-7-12(14)15-3/h4-7,13H,1-3H3

InChI Key

JRUQJRGINNDGKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)C=CC(=O)OC

Origin of Product

United States

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